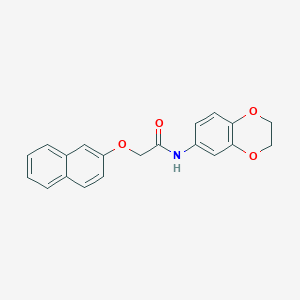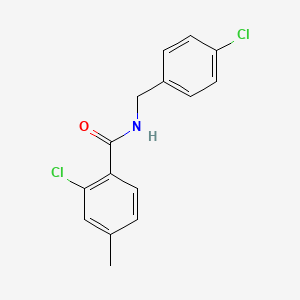
N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFA is a synthetic compound that is used in the research of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide can alter gene expression patterns, leading to changes in cell behavior. N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to induce apoptosis by activating the caspase pathway. N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit cell proliferation and migration. In addition, N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity for certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of using N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide. One area of interest is the development of N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide derivatives with improved specificity and efficacy. Another area of research is the identification of new targets for N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide, which could lead to the development of new therapies for various diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide in combination with other drugs or therapies is an area of research that could lead to improved treatment outcomes.
Métodos De Síntesis
N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with acryloyl chloride to form N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to have potential applications in various fields of scientific research. One of the main areas of research is cancer, where N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-chlorobenzyl)-3-(4-fluorophenyl)acrylamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-14-6-1-13(2-7-14)11-19-16(20)10-5-12-3-8-15(18)9-4-12/h1-10H,11H2,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWTOUCTGCOTG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorobenzyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


methanone](/img/structure/B5755394.png)

![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)

![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)